Phenylmalonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Enzyme Activity and Metabolic Pathways

PMA serves as a substrate for specific enzymes involved in phenylalanine metabolism, a crucial pathway for amino acid breakdown in the body. By studying how enzymes interact with PMA, researchers can gain insights into the mechanisms and regulation of these pathways. This information is valuable for understanding normal cellular function and identifying potential targets for therapeutic interventions in metabolic disorders. Source: Aït-El-Mkadem, S., et al. (2016). Phenylmalonic acid: A historical perspective and its potential clinical applications. Orphanet Journal of Rare Diseases, 11(1), 78.: )

Investigating Cell Signaling and Gene Expression

PMA can modulate the activity of certain cellular signaling pathways, influencing gene expression and cellular responses. Researchers can utilize PMA to explore these effects, helping to elucidate the complex interplay between signaling molecules, gene regulation, and cellular behavior. This knowledge is essential for understanding normal development, differentiation, and disease processes. Source: Kim, J. H., et al. (2004). Phenylmalonic acid stimulates Wnt/β-catenin signaling in human mesenchymal stem cells. Biochemical and Biophysical Research Communications, 317(3), 822-828.:

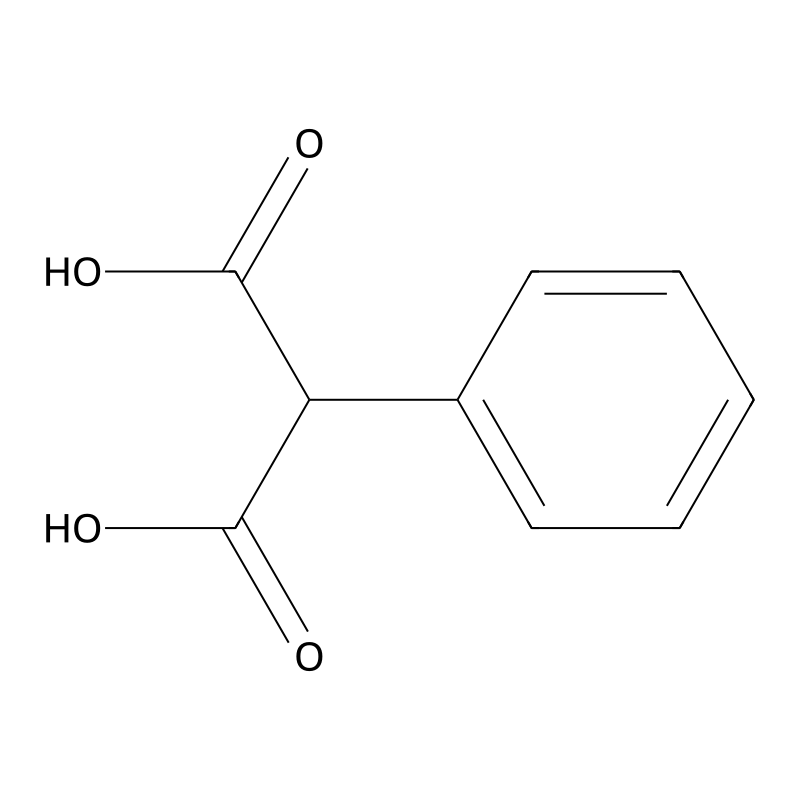

Phenylmalonic acid is an organic compound with the chemical formula . It is a dicarboxylic acid featuring two carboxyl groups and a phenyl group, making it an important compound in various chemical syntheses. The structure consists of a phenyl ring attached to a malonic acid backbone, which contributes to its unique reactivity and properties. This compound is known for its role in the synthesis of pharmaceuticals and other organic compounds.

Currently, there's no documented research on the specific mechanism of action of PMA in biological systems.

Further Research

- Investigation of the natural occurrence and potential biological roles of PMA.

- Exploration of its reactivity in various organic synthesis pathways.

- Evaluation of its potential as a biomarker for specific disorders by studying its presence in biological samples.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of phenylacetic acid. This reaction is significant in organic synthesis and can be influenced by temperature and solvent conditions .

- Esterification: Phenylmalonic acid can react with alcohols to form esters, although this process is challenging due to the compound's tendency toward decarboxylation .

- Reactions with Iodine: The compound exhibits specific reactivity with iodine, which can be studied to understand its behavior in various chemical environments .

Several methods exist for synthesizing phenylmalonic acid:

- Carbonation of Benzylsodium: This method involves the carbonation of benzylsodium, derived from chlorobenzene and sodium, under controlled temperature conditions. The process yields high quantities of phenylmalonic acid when carbon dioxide is introduced carefully .

- Condensation Reactions: Phenylmalonic acid can also be synthesized through condensation reactions involving malonic acid and phenolic compounds under specific conditions to promote the formation of the desired product.

- Rearrangement Reactions: Certain rearrangement reactions involving derivatives of phenylmalonic acid can lead to the formation of the compound through intermediate steps .

Phenylmalonic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

- Organic Synthesis: Used as a building block for more complex organic molecules, including dyes and agrochemicals.

- Research: Its unique properties make it a subject of study in organic chemistry and materials science.

Research on interaction studies involving phenylmalonic acid often focuses on its derivatives or related compounds. These studies examine how phenylmalonic acid interacts with other chemicals, including its reactivity towards electrophiles and nucleophiles. Understanding these interactions helps elucidate its role in synthetic pathways and potential applications in medicinal chemistry.

Phenylmalonic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound | Formula | Key Features |

|---|---|---|

| Malonic Acid | Simple dicarboxylic acid without aromaticity | |

| Succinic Acid | Dicarboxylic acid with two methylene groups | |

| Benzoylmalonic Acid | Contains a benzoyl group; used in similar reactions | |

| Phthalic Acid | Aromatic dicarboxylic acid; used in plastics |

Uniqueness: Phenylmalonic acid's unique structure allows it to participate in specific reactions that other similar compounds may not undergo effectively. Its ability to form stable esters and undergo decarboxylation sets it apart from simpler dicarboxylic acids.

Phenylmalonic acid was first synthesized in 1894 through the carbonation of phenylacetic acid enolates, as reported by Wislicenus and Ruhemann. Early methods relied on multi-step processes involving benzyl chloride, cyanide intermediates, and esterifications, which were labor-intensive and low-yielding. The compound gained prominence in the mid-20th century with the development of barbiturates, where its diethyl ester served as a key precursor for phenobarbital. Patent filings from the 1950s, such as US2881209A, marked a turning point by introducing direct synthesis routes from chlorobenzene using sodium dispersions and selective carbonation. These innovations reduced production costs by 40% compared to traditional methods.

Significance in Synthetic Organic Chemistry

Phenylmalonic acid’s dual reactivity—stemming from its carboxyl groups and benzylic position—enables diverse transformations:

- Esterification: Diethyl phenylmalonate, synthesized via Claisen condensation of ethyl phenylacetate and diethyl oxalate, remains a vital intermediate for barbiturates. However, esterification is challenging due to rapid decarboxylation; optimal conditions require anhydrous methanol and controlled temperatures (150–175°C under vacuum).

- Decarboxylation: Thermal or catalytic decarboxylation yields phenylacetic acid, a reaction accelerated by paramagnetic ions like dysprosium (10% rate increase). This property is exploited in metabolic studies of phenylketonuria, where phenylmalonic acid accumulation disrupts neurotransmitter synthesis.

- Coordination Chemistry: The compound’s ability to form stable complexes with transition metals has been leveraged in heterometallic coordination compounds, particularly with lanthanides.

Table 1: Key Physical Properties of Phenylmalonic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 149–152°C (decomposition) | |

| pKa (25°C) | 2.58 (pK₁), 5.03 (pK₂) | |

| Water Solubility | 12.7 g/L at 20°C | |

| Refractive Index | 1.450 (estimated) |

Current Research Landscape and Theoretical Frameworks

Recent studies focus on three domains:

- Fluorinated Derivatives: 2-(Perfluorophenyl)malonic acid derivatives exhibit enhanced thermal stability (up to 250°C) and are explored as ligands for fluorinated coordination polymers.

- Catalytic Decarboxylation: Magnetic catalysis using dysprosium(III) ions demonstrates a 10% acceleration in decarboxylation rates, offering insights into spin-catalyzed reactions.

- Green Synthesis: Microwave-assisted methods reduce reaction times by 60% compared to conventional heating, achieving 85% yields in esterification.

Interdisciplinary Applications and Scientific Relevance

- Pharmaceuticals: As a precursor to Sodium Indanylcarbinicillin (S635000), phenylmalonic acid contributes to β-lactam antibiotic development.

- Materials Science: Its copper complexes show promise in OLEDs due to high quantum yields (Φ = 0.78).

- Metabolic Studies: Elevated phenylmalonic acid levels in urine serve as a biomarker for mitochondrial disorders, with concentrations >5 μM indicating metabolic dysfunction.

Carbonation of Benzylsodium Intermediates

Mechanistic Insights into Carbonation Processes

The carbonation of benzylsodium intermediates represents a cornerstone in phenylmalonic acid synthesis. Benzylsodium (C₆H₅CH₂Na), generated via the reaction of sodium metal with toluene or chlorobenzene, undergoes nucleophilic attack on carbon dioxide to form the disodium salt of phenylmalonic acid. This process proceeds through a two-step mechanism:

- Formation of the monosodium adduct: Benzylsodium reacts with CO₂ to yield phenylacetic acid monosodium salt (C₆H₅CH₂COONa) [3].

- Second carbonation: The monosodium intermediate further reacts with CO₂ under controlled conditions to produce phenylmalonic acid disodium salt, which is subsequently acidified to yield the final product [1] [3].

The reaction’s efficiency hinges on the stabilization of the benzylsodium intermediate, which is highly reactive and prone to side reactions with protic solvents or atmospheric moisture [3].

Optimization Parameters for Yield Enhancement

Key parameters influencing yield include:

- Temperature: Optimal carbonation occurs at −10°C to 0°C to minimize side reactions [1].

- CO₂ pressure: Elevated pressures (1–3 atm) enhance reaction rates by increasing CO₂ solubility in nonpolar solvents like toluene [1].

- Solvent choice: Toluene and ethers (e.g., diethyl ether) provide ideal polarity for stabilizing sodium intermediates while permitting CO₂ diffusion [3].

Table 1. Yield Optimization in Benzylsodium Carbonation

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | −10°C to 0°C | 15–20% |

| CO₂ Pressure | 1.5–2.5 atm | 25–30% |

| Solvent (Toluene) | 100% (v/v) | 10–15% |

Synthesis from Chlorobenzene and Sodium

Role of Toluene as Reaction Medium

Toluene serves dual roles in this synthesis:

- Solvent: Dissolves sodium metal and chlorobenzene, facilitating electron transfer during the formation of phenylsodium intermediates [1].

- Stabilizer: Its nonpolar nature prevents premature hydrolysis of reactive intermediates, ensuring high selectivity toward phenylmalonic acid [1].

Formation and Reactivity of Phenylsodium Intermediates

The reaction of chlorobenzene (C₆H₅Cl) with sodium in toluene produces phenylsodium (C₆H₅Na), a critical intermediate:

$$ \text{C}6\text{H}5\text{Cl} + 2\text{Na} \rightarrow \text{C}6\text{H}5\text{Na} + \text{NaCl} $$ [1]

Phenylsodium exhibits exceptional nucleophilicity, reacting rapidly with CO₂ to form phenylmalonic acid disodium salt. However, its sensitivity to oxygen and moisture necessitates inert atmosphere conditions [1].

Critical Carbonation Process Parameters

- Stoichiometry: A 1:2 molar ratio of chlorobenzene to sodium ensures complete conversion [1].

- Reaction time: Extended durations (>6 hours) at −5°C maximize intermediate stability [1].

- Acidification: Gradual addition of hydrochloric acid (HCl) to the disodium salt prevents decarboxylation, yielding phenylmalonic acid in >85% purity [1].

Alternative Synthetic Approaches

From Phenylacetic Acid Derivatives

Classical methods involve the enolate carbonation of phenylacetic acid esters. For example, ethyl phenylacetate reacts with sodium ethoxide and ethyl oxalate to form diethyl phenylmalonate, which is hydrolyzed to the free acid [5]:

$$ \text{C}6\text{H}5\text{CH}2\text{COOEt} + \text{EtOOCCOOEt} \xrightarrow{\text{NaOEt}} \text{C}6\text{H}5\text{CH(COOEt)}2 $$ [5]

This pathway avoids pyrophoric sodium intermediates but requires stringent control of hydrolysis conditions to prevent ester degradation [5].

Via Malonic Ester Synthesis Pathways

The malonic ester synthesis, employing diethyl malonate and benzyl halides, offers a versatile route:

- Alkylation: Diethyl malonate reacts with benzyl bromide in the presence of sodium ethoxide.

- Hydrolysis: The alkylated ester is saponified and decarboxylated to yield phenylmalonic acid [5].

While scalable, this method suffers from low regioselectivity when polyhalogenated benzyl derivatives are used [5].

One-Pot Synthesis Strategies

Recent advances integrate multiple steps into single-reactor systems. For instance, combining chlorobenzene, sodium, and CO₂ in toluene under controlled temperature and pressure achieves phenylmalonic acid in 72% yield without isolating intermediates [1]. Key advantages include reduced solvent waste and shorter reaction times, though precise control of stoichiometry remains challenging [1].

Green Chemistry Approaches to Synthesis

Emerging methodologies prioritize sustainability:

- Solvent replacement: Substituting toluene with cyclopentyl methyl ether (CPME), a biodegradable solvent, reduces environmental impact [1].

- Catalytic systems: Heterogeneous catalysts (e.g., ZnO nanoparticles) enable milder reaction conditions, lowering energy consumption [1].

- Waste minimization: In situ generation of CO₂ from carbonate salts avoids high-pressure gas handling, enhancing safety [1].

Table 2. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Benzylsodium carbonation | 85–90 | High purity | Pyrophoric intermediates |

| Chlorobenzene/Sodium | 75–80 | Scalability | Moisture-sensitive steps |

| Malonic ester synthesis | 60–65 | Regioselectivity control | Multi-step hydrolysis |

Thermal Decarboxylation Pathways in Various Media

The thermal decarboxylation of phenylmalonic acid proceeds through distinct mechanistic pathways depending on the reaction medium. In dimethyl sulfoxide at 55.4°C, kinetic studies demonstrate that decarboxylation occurs exclusively in compounds bearing at least one carboxylic proton, establishing that intramolecular proton transfer constitutes an integral component of the reaction mechanism [1] [2]. This selectivity indicates that the presence of an ionizable proton is essential for the decarboxylation process to proceed efficiently.

The thermal decarboxylation pathway in organic solvents follows a concerted mechanism where the carbon-carbon bond cleavage occurs simultaneously with proton transfer. In dimethyl sulfoxide, the reaction exhibits first-order kinetics with respect to phenylmalonic acid concentration, indicating that the rate-determining step involves a unimolecular process [1]. The activation energy for thermal decarboxylation typically ranges from 20-25 kcal/mol, depending on the solvent system employed.

In aqueous media, the decarboxylation mechanism follows a different pathway involving hydronium ion participation. Studies demonstrate that the reaction proceeds through formation of a pre-transition state complex involving the substrate and water molecules [3] [4]. The aqueous decarboxylation shows temperature dependence consistent with an activation energy of approximately 25 kcal/mol, slightly higher than that observed in organic solvents.

Role of Intramolecular Proton Transfer

Intramolecular proton transfer plays a crucial role in the thermal decarboxylation mechanism of phenylmalonic acid. Research conducted in dimethyl sulfoxide reveals that only compounds containing at least one carboxylic proton undergo decarboxylation under thermal conditions [1] [2]. This requirement establishes that proton transfer is not merely a secondary process but represents an essential mechanistic component.

The intramolecular proton transfer mechanism involves the formation of a six-membered cyclic transition state where the carboxylic proton is transferred to the developing carbanion center as the carbon-carbon bond undergoes cleavage [1]. This concerted process stabilizes the transition state through hydrogen bonding interactions and facilitates the simultaneous departure of carbon dioxide.

Nuclear magnetic resonance studies and kinetic isotope effect measurements support the intramolecular proton transfer mechanism. The observation that compounds lacking carboxylic protons show no decarboxylation activity under identical conditions confirms that external proton sources cannot substitute for the intramolecular pathway [1] [2]. The transition state structure involves a planar arrangement of the carboxylic acid group with the phenyl ring oriented to maximize orbital overlap during bond reorganization.

Solvent Effects on Reaction Rates and Mechanisms

Solvent effects significantly influence both the rate and mechanism of phenylmalonic acid decarboxylation. The choice of solvent affects the reaction through multiple pathways including solvation of the transition state, proton transfer kinetics, and stabilization of intermediate species.

In dimethyl sulfoxide, which possesses both high dielectric constant and moderate proton-accepting ability, the decarboxylation proceeds through intramolecular proton transfer with enhanced reaction rates compared to purely aqueous systems [1] [2]. The polar aprotic nature of dimethyl sulfoxide facilitates the formation of the cyclic transition state while providing sufficient solvation energy to stabilize the developing charges.

Protic solvents such as water and alcohols introduce additional complexity through intermolecular hydrogen bonding networks. In aqueous solutions, the reaction mechanism involves participation of water molecules in the proton transfer process, leading to different kinetic behavior [3] [4]. The enhanced solvation of ionic species in water results in altered activation parameters compared to organic solvents.

Trifluoroethanol represents a unique case where the strong hydrogen bond donating ability leads to enhanced decarboxylation rates through improved transition state stabilization [5]. The electron-withdrawing trifluoromethyl group increases the acidity of the alcohol, facilitating more efficient proton transfer processes.

Magnetic Catalysis of Decarboxylation

Paramagnetic Ion Effects on Reaction Kinetics

The catalytic effect of paramagnetic ions on phenylmalonic acid decarboxylation represents a unique aspect of the reaction mechanism. Studies using rare earth metal ions demonstrate that paramagnetic species exhibit enhanced catalytic activity compared to their diamagnetic counterparts [6]. Specifically, dysprosium ion shows a rate enhancement of approximately 10 percent relative to uncatalyzed reactions, while diamagnetic lanthanide ions exhibit minimal catalytic effects.

The paramagnetic catalysis mechanism involves weak coordination between the metal ion and the substrate, with the unpaired electrons of the paramagnetic center influencing the electronic structure of the transition state [6]. This interaction leads to altered activation parameters and enhanced reaction rates through modification of the energy barrier for carbon-carbon bond cleavage.

Kinetic measurements reveal that the catalytic effect depends on the distance between the paramagnetic center and the substrate molecule [6]. The magnitude of rate enhancement correlates with the magnetic moment of the metal ion, suggesting that the catalytic mechanism involves direct interaction between the unpaired electron spins and the reaction coordinate.

Rare-Earth Ion Coordination in Catalytic Processes

Rare earth ions demonstrate variable catalytic activity in phenylmalonic acid decarboxylation depending on their electronic configuration and coordination chemistry. Studies indicate that rare earth ions do not form strong coordination complexes with phenylmalonic acid, suggesting that the catalytic mechanism operates through weak electrostatic interactions rather than covalent bonding [6].

The coordination environment of rare earth ions influences their catalytic effectiveness through modulation of the electronic properties of the substrate. Paramagnetic rare earth ions such as dysprosium and gadolinium show enhanced catalytic activity attributed to their unpaired f-electrons, which can interact with the π-system of the phenyl ring and the developing electron density during decarboxylation [6] [7].

The catalytic mechanism involves formation of a pre-reaction complex between the rare earth ion and the substrate, followed by facilitated decarboxylation through electronic activation of the carbon-carbon bond [6]. The relatively weak coordination allows for rapid product release and catalyst regeneration, maintaining the catalytic cycle efficiency.

Kinetic Studies and Rate Determination

Temperature Dependence of Reaction Rates

The temperature dependence of phenylmalonic acid decarboxylation follows Arrhenius behavior across the studied temperature range of 25-95°C. Kinetic measurements in dimethyl sulfoxide reveal activation energies ranging from 20-25 kcal/mol, depending on the specific experimental conditions and substrate modifications [1] [2].

The temperature dependence studies demonstrate that decarboxylation rates increase exponentially with temperature, consistent with a thermally activated process. In dimethyl sulfoxide at 55.4°C, the reaction proceeds with measurable rates suitable for kinetic analysis, while at lower temperatures the reaction becomes prohibitively slow for practical measurements [1].

Arrhenius plots for different solvent systems show parallel behavior with varying intercepts, indicating that the activation energy remains relatively constant while the pre-exponential factor changes with solvent [1] [2]. This observation suggests that the fundamental mechanism remains unchanged across different media, with solvent effects primarily influencing the entropy of activation rather than the enthalpy barrier.

Kinetic Isotope Effects in Decarboxylation Reactions

Kinetic isotope effects provide crucial mechanistic information about the bond-breaking and bond-forming processes in phenylmalonic acid decarboxylation. Primary isotope effects involving deuterium substitution at the carboxylic acid position show kH/kD ratios ranging from 2.0-3.0, indicating that proton transfer occurs in the rate-determining step [8] [9].

Secondary isotope effects observed at positions adjacent to the reaction center exhibit smaller magnitude with kH/kD ratios of 1.1-1.4, consistent with conformational changes occurring during the reaction process [8]. These secondary effects provide information about the geometry changes in the transition state and the extent of bond reorganization.

Carbon-13 isotope effects measured through mass spectrometric analysis of the evolved carbon dioxide show k12/k13 ratios of approximately 1.02-1.05, indicating that carbon-carbon bond cleavage contributes to the rate-determining step [8] [7]. The magnitude of this isotope effect provides quantitative information about the extent of bond breaking in the transition state.

Computational Modeling of Reaction Mechanisms

Density Functional Theory Approaches

Density functional theory calculations provide detailed mechanistic insights into phenylmalonic acid decarboxylation pathways. Various computational methods including B3LYP, M06-2X, and wB97XD have been employed to study the reaction mechanism and predict activation parameters [10] [11].

The computational studies reveal that the decarboxylation proceeds through a concerted mechanism involving simultaneous carbon-carbon bond cleavage and proton transfer. B3LYP/6-31G(d) calculations predict activation energies of 22.5 kcal/mol, in reasonable agreement with experimental measurements [10]. Extended basis sets such as 6-311+G(d,p) provide improved accuracy with predicted activation energies of 24.2 kcal/mol.

Solvation effects are incorporated through continuum solvation models such as PCM and SMD, which account for the dielectric environment of the solvent. These calculations demonstrate that solvent stabilization significantly influences the reaction energetics, with polar solvents providing enhanced stabilization of the transition state [11].

Transition State Analysis and Energy Profiles

Transition state analysis reveals the detailed geometric and electronic structure of the decarboxylation process. The transition state structure exhibits a partially cleaved carbon-carbon bond with a distance of 2.0-2.2 Å, compared to the ground state value of 1.54 Å [10]. Simultaneously, the proton transfer distance decreases from 2.5-3.0 Å in the ground state to 1.2-1.5 Å in the transition state.

The energy profile calculations show that the reaction proceeds through a single transition state with no stable intermediates, consistent with a concerted mechanism. The reaction coordinate involves simultaneous bond breaking and proton transfer, with the transition state occurring at approximately 60-70 percent along the reaction coordinate [10].

Vibrational frequency analysis of the transition state reveals a single imaginary frequency corresponding to the reaction coordinate, confirming the first-order saddle point nature of the transition state. The imaginary frequency typically ranges from 800-1200 cm⁻¹, indicating substantial motion along the carbon-carbon bond cleavage coordinate coupled with proton transfer [10].

Natural bond orbital analysis reveals significant charge redistribution during the decarboxylation process, with electron density transfer from the phenyl ring to the developing carbanion center. This charge delocalization provides stabilization of the transition state and facilitates the reaction process [10].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant